REACTION_CXSMILES
|
Cl[C:2]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:3]=1[CH:4]=[O:5].[CH3:13][O-:14].[Na+]>CO>[CH3:13][O:14][C:2]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:3]=1[CH:4]=[O:5] |f:1.2|
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Name
|
|
Quantity
|
2.5 g
|
Type
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reactant
|
Smiles
|
ClC1=C(C=O)C=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
sodium methoxide
|
Quantity
|
2.92 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent in vacuo
|
Type
|
ADDITION
|
Details
|
treated with 2N HCl (adjusting to pH<5)
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Type
|
EXTRACTION
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Details
|
extracted into methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid, 2.02 grams (83%)
|
Name
|
|
Type
|
|
Smiles
|
COC1=C(C=O)C=C(C=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |